
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of (2-(Trifluoromethyl)cyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
(2-(Trifluoromethyl)cyclobutyl)methanamine+HCl→(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of thieno[2,3-d]pyrimidine-6-carboxamides, which are studied for their potential as androgen receptor modulators.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Trifluoromethyl)cyclobutyl)methanamine: The parent compound without the hydrochloride salt.
Thieno[2,3-d]pyrimidine-6-carboxamides: Compounds synthesized using (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride as a building block.
Aminopyridinyl pyrazolecarboxamides: Another class of compounds that can be synthesized using this compound.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable building block in the synthesis of biologically active compounds and specialty chemicals.
Propiedades
Fórmula molecular |
C6H11ClF3N |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H |
Clave InChI |
KXEKIJDPFPSBPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1CN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



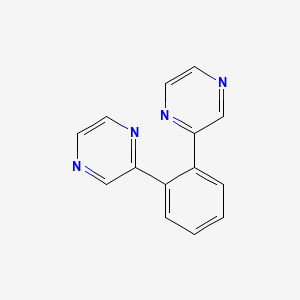
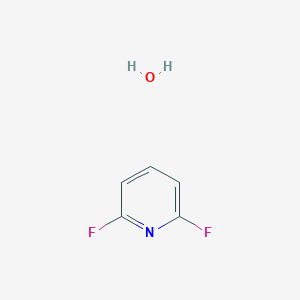

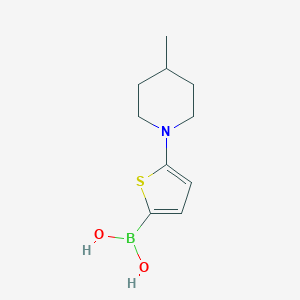
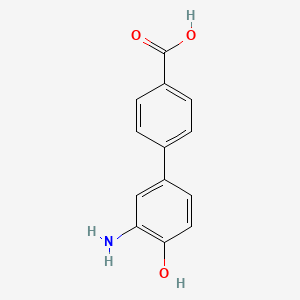
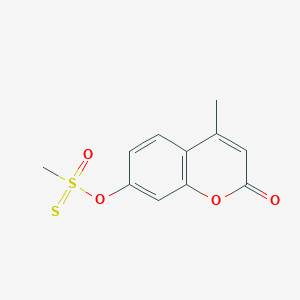

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
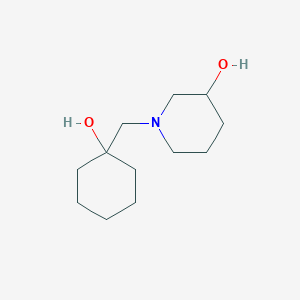
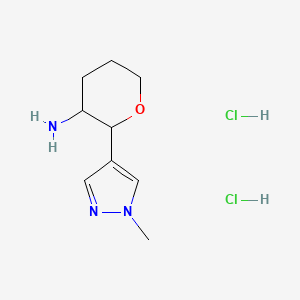
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)
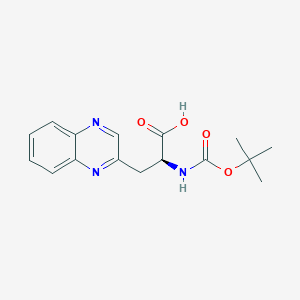
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
